1-(4-Bromophenyl)-2-(ethylsulfonyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-2-(ethylsulfonyl)ethanone is an organic compound characterized by the presence of a bromophenyl group and an ethanone moiety with an ethylsulfonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-(ethylsulfonyl)ethanone typically involves the reaction of 4-bromobenzaldehyde with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-(ethylsulfonyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethanone derivatives, depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-2-(ethylsulfonyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-(ethylsulfonyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the ethanone and ethylsulfonyl groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)ethanone: Lacks the ethylsulfonyl group, making it less versatile in certain reactions.
1-(4-Methylphenyl)-2-(ethylsulfonyl)ethanone: Contains a methyl group instead of a bromine atom, affecting its reactivity and interactions.
1-(4-Chlorophenyl)-2-(ethylsulfonyl)ethanone: Similar structure but with a chlorine atom, which can influence its chemical properties and applications.
Uniqueness
1-(4-Bromophenyl)-2-(ethylsulfonyl)ethanone is unique due to the presence of both a bromophenyl group and an ethylsulfonyl substituent. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H11BrO3S |
---|---|
Molecular Weight |
291.16 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-ethylsulfonylethanone |
InChI |
InChI=1S/C10H11BrO3S/c1-2-15(13,14)7-10(12)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 |
InChI Key |
OOVNOWDRSFBAKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.